

# A Comparative Analysis of P2X3 Receptor Selectivity: Filapixant vs. Eliapixant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Filapixant** and Eliapixant, two selective P2X3 receptor antagonists. The focus is on their differential selectivity for the P2X3 receptor over the P2X2/3 heterotrimer, supported by available in vitro data. This comparison is critical for understanding their pharmacological profiles and potential clinical implications, particularly concerning efficacy and taste-related side effects.

## **Introduction to P2X3 Receptor Antagonism**

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1] [2] Their activation by extracellular ATP, a molecule released during cellular stress or injury, is a key step in the transmission of pain and cough signals.[2] Consequently, antagonists of the P2X3 receptor are a promising therapeutic class for conditions characterized by neuronal hypersensitization, such as refractory chronic cough (RCC), endometriosis, and overactive bladder.[3][4]

A significant challenge in the development of P2X3 antagonists has been the off-target blockade of the closely related P2X2/3 heterotrimeric receptor. P2X2/3 receptors are expressed on nerve fibers innervating the tongue, and their inhibition is associated with taste disturbances like dysgeusia and hypogeusia. Therefore, achieving high selectivity for the P2X3 homomer over the P2X2/3 heteromer is a key objective in developing better-tolerated therapies.



# Filapixant and Eliapixant: A Head-to-Head Comparison

**Filapixant** (BAY 1902607) and Eliapixant (BAY 1817080) are both potent P2X3 receptor antagonists. **Filapixant** is chemically closely related to Eliapixant but was developed to have a substantially higher in vitro selectivity for P2X3 over P2X2/3 receptors.

# **Quantitative Selectivity Data**

The following table summarizes the in vitro selectivity of **Filapixant** and Eliapixant for the P2X3 receptor over the P2X2/3 receptor.

| Compound   | Selectivity (P2X3 vs.<br>P2X2/3) | Reference                |
|------------|----------------------------------|--------------------------|
| Filapixant | >100-fold                        | (Bayer AG, data on file) |
| Eliapixant | ~20-fold                         | (Bayer AG, data on file) |

Despite **Filapixant**'s higher in vitro selectivity, clinical studies have reported taste-related adverse events with both compounds. This suggests that factors other than P2X3:P2X2/3 selectivity may play a role in the manifestation of taste disturbances.

### **Experimental Protocols**

The selectivity of **Filapixant** and Eliapixant for P2X3 receptors is typically determined using in vitro cellular assays. The two main methods are patch-clamp electrophysiology and fluorescence-based calcium flux assays.

## Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in response to an agonist, and the inhibitory effect of the antagonist.

Objective: To determine the concentration-response curves and IC50 values for the antagonist at homomeric P2X3 and heteromeric P2X2/3 receptors.



#### Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express recombinant human P2X3 or P2X2/3 receptors.
- Cell Preparation: Cells are plated onto glass coverslips for recording.
- · Electrophysiological Recording:
  - Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
  - Cells are held at a negative membrane potential (e.g., -60 mV).
  - An agonist, typically  $\alpha,\beta$ -methylene ATP ( $\alpha,\beta$ -meATP), is applied at a concentration that elicits a submaximal response (e.g., EC80) to activate the P2X receptors and evoke an inward current.
- Antagonist Application: The antagonist (Filapixant or Eliapixant) is pre-applied for a set duration (e.g., 1-5 minutes) before co-application with the agonist. This is done at various concentrations to determine the inhibitory effect.
- Data Analysis: The peak current amplitude in the presence of the antagonist is measured and normalized to the control current (agonist alone). Concentration-response curves are generated, and the IC50 (the concentration of antagonist that inhibits 50% of the agonistinduced current) is calculated for both P2X3 and P2X2/3 receptors. The ratio of these IC50 values determines the selectivity.

# Fluorescence Imaging Plate Reader (FLIPR) Calcium-Flux Assay

This is a higher-throughput method that measures the influx of calcium through the activated P2X channels using a calcium-sensitive fluorescent dye.

Objective: To determine the potency of antagonists in blocking agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Methodology:



- Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) expressing human or rat P2X3 or P2X2/3 receptors are used.
- Cell Plating: Cells are seeded into 96- or 384-well microplates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: The antagonist at various concentrations is added to the wells and incubated.
- Agonist Injection and Fluorescence Reading: The plate is placed in a FLIPR instrument. An EC80 concentration of an agonist (e.g., α,β-meATP) is injected into the wells, and the resulting change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.
- Data Analysis: The peak fluorescence response is measured. The inhibitory effect of the
  antagonist is calculated relative to the control response (agonist alone). Concentrationresponse curves are plotted to determine the IC50 values for P2X3 and P2X2/3, from which
  the selectivity is calculated.

### **P2X3 Receptor Signaling Pathway**

The following diagram illustrates the basic signaling pathway of the P2X3 receptor in a sensory neuron.





Click to download full resolution via product page

Caption: P2X3 receptor activation by ATP leads to cation influx and neuronal signaling.



#### Conclusion

Both **Filapixant** and Eliapixant are selective P2X3 receptor antagonists. In vitro data indicates that **Filapixant** possesses a significantly higher selectivity for P2X3 over the P2X2/3 heterotrimer compared to Eliapixant. This enhanced selectivity was anticipated to translate into a better-tolerated profile with fewer taste-related side effects. However, clinical findings suggest that the relationship between in vitro P2X2/3 inhibition and taste disturbance is complex. For researchers in the field, the differential selectivity of these compounds provides valuable tools to further probe the physiological and pathological roles of P2X3 and P2X2/3 receptors. Future research may need to consider other factors beyond simple receptor selectivity to fully understand and mitigate the taste-related adverse events associated with this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of P2X3 Receptor Selectivity: Filapixant vs. Eliapixant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607451#filapixant-versus-eliapixant-p2x3-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com